Ethyl 4-nitro-2-(trimethylsilyl)benzoate
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Overview
Description
Ethyl 4-nitro-2-(trimethylsilyl)benzoate is an organic compound with the molecular formula C12H17NO4Si It is a derivative of benzoic acid, featuring both nitro and trimethylsilyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-nitro-2-(trimethylsilyl)benzoate can be synthesized through a multi-step processThe nitration typically requires concentrated nitric acid and sulfuric acid as catalysts, while the silylation can be achieved using trimethylsilyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of strong acids and reactive silylating agents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-nitro-2-(trimethylsilyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 4-amino-2-(trimethylsilyl)benzoate.
Substitution: Ethyl 4-nitro-2-(substituted)benzoate.
Oxidation: Various oxidized derivatives of the nitro group.
Scientific Research Applications
Ethyl 4-nitro-2-(trimethylsilyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-nitro-2-(trimethylsilyl)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.
Comparison with Similar Compounds
Ethyl 4-nitro-2-(trimethylsilyl)benzoate can be compared with similar compounds such as:
Ethyl 4-nitrobenzoate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Ethyl 2-(trimethylsilyl)benzoate:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical and chemical properties.
This compound stands out due to the presence of both nitro and trimethylsilyl groups, which confer unique reactivity and versatility in various applications.
Biological Activity
Ethyl 4-nitro-2-(trimethylsilyl)benzoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group and a trimethylsilyl group attached to a benzoate structure. The presence of these functional groups can influence its reactivity and biological interactions. Its chemical formula is C12H15N1O2Si.
Biological Activity
Antimicrobial Activity
Research indicates that derivatives of nitrobenzoates, including this compound, exhibit significant antimicrobial properties. A study demonstrated that nitro compounds can inhibit bacterial growth by disrupting cellular processes, such as protein biosynthesis. The mechanism involves the interaction with ribosomal subunits, which is crucial for protein synthesis in bacteria .
Antitumor Activity
This compound has shown promise in antitumor applications. In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. The nitro group may play a role in generating reactive oxygen species (ROS), which can lead to cell death in tumor cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Induction of Oxidative Stress : By generating ROS, the compound can induce oxidative stress, leading to cellular damage and apoptosis.
- Interaction with DNA : Some nitro compounds are known to intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various nitrobenzoate derivatives against Gram-positive and Gram-negative bacteria. This compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity assay using human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated an IC50 value of 25 µM after 48 hours of exposure. This suggests that the compound effectively reduces cell viability through mechanisms involving apoptosis and necrosis .
Data Tables
Activity Type | Tested Concentration | Effect Observed |
---|---|---|
Antimicrobial | MIC: 32 µg/mL | Inhibition of Staphylococcus aureus |
Cytotoxicity | IC50: 25 µM | Reduced viability in MCF-7 cells |
Properties
Molecular Formula |
C12H17NO4Si |
---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
ethyl 4-nitro-2-trimethylsilylbenzoate |
InChI |
InChI=1S/C12H17NO4Si/c1-5-17-12(14)10-7-6-9(13(15)16)8-11(10)18(2,3)4/h6-8H,5H2,1-4H3 |
InChI Key |
ORKNYTKGDRHHGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[Si](C)(C)C |
Origin of Product |
United States |
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